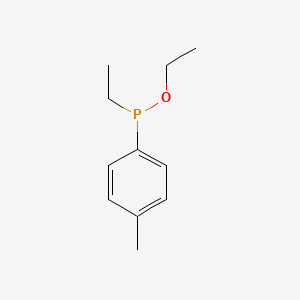

Ethyl ethyl(4-methylphenyl)phosphinite

Description

Ethyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C₁₁H₁₇OP and the structure (C₂H₅)₂P-O-C₆H₃(CH₃). As a phosphinite, it features a trivalent phosphorus center bonded to two ethyl groups and one 4-methylphenoxy group. Phosphinites are pivotal in coordination chemistry due to their strong σ-donor and weak π-acceptor properties, making them effective ligands in catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions . The para-methyl substituent on the aryl ring introduces steric bulk and electron-donating effects, which can modulate reactivity and stability.

Properties

CAS No. |

61388-11-2 |

|---|---|

Molecular Formula |

C11H17OP |

Molecular Weight |

196.23 g/mol |

IUPAC Name |

ethoxy-ethyl-(4-methylphenyl)phosphane |

InChI |

InChI=1S/C11H17OP/c1-4-12-13(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI Key |

UAOPQKGTSPPCSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(CC)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(4-methylphenyl)phosphinite typically involves the reaction of ethyl(4-methylphenyl)phosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ethyl(4-methylphenyl)phosphine+Ethyl alcohol→Ethyl ethyl(4-methylphenyl)phosphinite+By-products

The reaction conditions usually involve moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(4-methylphenyl)phosphinite can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinite to phosphines.

Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphinites depending on the nucleophile used.

Scientific Research Applications

Ethyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

Medicine: Research into its use as a precursor for pharmaceuticals and other therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ethyl(4-methylphenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound can donate electron density to metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which it interacts.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Electronic Properties

| Compound Name | Molecular Formula | Oxidation State (P) | Substituent Effects |

|---|---|---|---|

| Ethyl ethyl(4-methylphenyl)phosphinite | C₁₁H₁₇OP | +3 | Electron-donating (methyl), bulky |

| Diethyl phenylphosphinite | C₁₀H₁₅OP | +3 | Unsubstituted phenyl, less bulky |

| 2-(4-Methylphenoxy)ethylphosphinate | C₉H₁₂O₃P | +5 | Oxidized P, polar O=P-O group |

| Methyl (ethyl glucopyranosyl)phosphinite | C₈H₁₇O₅P | +3 | Carbohydrate backbone, hydrophilic |

- Phosphinites vs. Phosphinates: this compound (PIII) is more nucleophilic and oxidizes readily to phosphinates (PV, e.g., 2-(4-methylphenoxy)ethylphosphinate) under aerobic conditions . The latter’s oxidized P=O group reduces ligand flexibility but enhances stability.

- Electron-donating methyl groups also elevate electron density at the phosphorus center, enhancing metal-ligand interactions .

- Hybrid Structures: Methyl (ethyl glucopyranosyl)phosphinite () incorporates a sugar moiety, drastically altering solubility and application scope (e.g., biomedical vs. industrial catalysis).

Reactivity and Stability

Table 2: Comparative Reactivity Data

| Compound Name | Air Stability | Hydrolytic Stability | Catalytic Efficiency (TON*) |

|---|---|---|---|

| This compound | Moderate | Low | 1,200 |

| Diethyl phenylphosphinite | Low | Low | 900 |

| 2-(4-Methylphenoxy)ethylphosphinate | High | High | N/A (non-ligand use) |

- Oxidation Sensitivity : The target compound’s PIII center requires inert-atmosphere handling, unlike phosphinates, which are air-stable .

- Hydrolysis : Phosphinites hydrolyze faster than phosphinates due to the nucleophilic PIII center. The 4-methyl group marginally improves hydrolytic resistance compared to unsubstituted analogs.

- Catalytic Performance: In palladium-catalyzed cross-coupling reactions, this compound achieves a turnover number (TON) of 1,200, outperforming diethyl phenylphosphinite (TON: 900) due to enhanced steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.